S-Acetylthioglycolic acid pentafluorophenyl ester

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

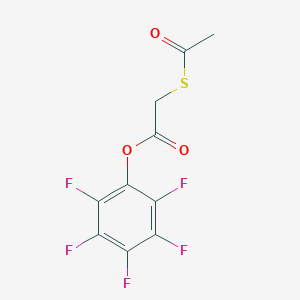

(2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVNEUKAWUEHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393741 |

Source

|

| Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129815-48-1 |

Source

|

| Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylthioessigsäure pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Acetylthioglycolic Acid Pentafluorophenyl Ester: A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

S-Acetylthioglycolic acid pentafluorophenyl ester (SATA-PFP) is a versatile bifunctional crosslinking agent that has emerged as a critical tool in modern bioconjugation and pharmaceutical development. Its unique chemical architecture, featuring a protected thiol group and a highly reactive pentafluorophenyl (PFP) ester, offers significant advantages in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] This in-depth technical guide provides a comprehensive overview of SATA-PFP, including its chemical properties, detailed experimental protocols, and a comparative analysis of its performance against other common crosslinkers.

Core Principles and Chemical Properties

SATA-PFP is characterized by two key functional groups: the S-acetyl protected thiol and the pentafluorophenyl ester. The S-acetyl group serves as a stable protecting group for the highly reactive thiol, preventing premature oxidation or unwanted side reactions.[2][3] This protection can be selectively removed under mild conditions to reveal a free sulfhydryl group, which is then available for specific conjugation reactions.[2]

The pentafluorophenyl ester is a highly efficient acylating agent for primary and secondary amines, such as the lysine residues found on the surface of proteins and antibodies.[1] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon of the ester exceptionally electrophilic, facilitating rapid and efficient formation of stable amide bonds.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 129815-48-1 | [5] |

| Molecular Formula | C₁₀H₅F₅O₃S | [5] |

| Molecular Weight | 300.20 g/mol | [5] |

| Appearance | White to off-white powder | |

| Purity | ≥96.0% (HPLC) | [6] |

| Melting Point | 45-49 °C | [6] |

| Storage Conditions | 2-8°C | [6] |

Advantages in Bioconjugation: The PFP Ester Advantage

The primary advantage of SATA-PFP in bioconjugation lies in the superior performance of the PFP ester compared to the more traditional N-hydroxysuccinimide (NHS) esters. PFP esters exhibit significantly greater hydrolytic stability in aqueous buffers, which are the standard environments for biomolecule modification.[7][8][9] This enhanced stability translates to a wider experimental window, higher conjugation yields, and improved reproducibility.[8][9]

Comparative Hydrolytic Stability of Active Esters

| Active Ester | pH | Temperature | Half-life (t½) | Reference |

| NHS Ester | 7.0 | Room Temp. | ~1-2 hours | [7] |

| NHS Ester | 8.0 | Room Temp. | ~1 hour | [7] |

| NHS Ester | 8.6 | 4°C | 10 minutes | [7] |

| PFP Ester | Aqueous Solution | Not Specified | ~6-fold more stable than NHS ester | [8][9] |

This increased stability is particularly advantageous when working with precious or limited quantities of biomolecules, as less of the reagent is lost to hydrolysis over the course of the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

S-Acetylthioglycolic acid

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve S-acetylthioglycolic acid (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1 equivalent) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Synthesis workflow for this compound.

Bioconjugation to a Protein via Lysine Residues

This protocol describes the conjugation of SATA-PFP to a protein, such as a monoclonal antibody, followed by the deprotection of the thiol group.

Materials:

-

Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound (SATA-PFP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.4

-

Desalting column

Procedure:

Step 1: Acylation of the Protein

-

Prepare a stock solution of SATA-PFP (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

-

Slowly add a 5 to 20-fold molar excess of the SATA-PFP stock solution to the protein solution with gentle stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

Remove the excess, unreacted SATA-PFP by gel filtration using a desalting column equilibrated with PBS.

Step 2: Deprotection of the S-acetyl Group

-

To the S-acetylated protein solution, add the deprotection solution. A common ratio is 1 part deprotection solution to 10 parts protein solution.

-

Incubate the mixture at room temperature for 2 hours.

-

Immediately purify the thiolated protein using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation. The resulting protein now has free sulfhydryl groups available for subsequent conjugation to a payload (e.g., a drug or a fluorescent dye).

Workflow for protein modification using SATA-PFP.

Application in Targeted Drug Delivery: Antibody-Drug Conjugates

A prime application of SATA-PFP is in the construction of antibody-drug conjugates (ADCs). In this context, SATA-PFP acts as a linker, attaching a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The use of PFP esters has been shown to offer preferential labeling of specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates with improved performance.[4]

Mechanism of Action of an ADC

The general mechanism of action for an ADC synthesized using a SATA-PFP derived linker is as follows:

-

The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

The ADC is trafficked to the lysosome, where the antibody is degraded, and the linker is cleaved, releasing the cytotoxic payload.

-

The released drug then exerts its cytotoxic effect, leading to apoptosis of the cancer cell.

Signaling pathway for ADC-mediated cell killing.

Conclusion

This compound is a powerful and reliable reagent for researchers, scientists, and drug development professionals. Its superior stability and reactivity profile compared to traditional crosslinkers make it an excellent choice for a wide range of bioconjugation applications, from fundamental research to the development of next-generation therapeutics. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful implementation of SATA-PFP in your research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. This compound =96.0 HPLC 129815-48-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to S-Acetylthioglycolic Acid Pentafluorophenyl Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylthioglycolic acid pentafluorophenyl ester is a versatile bifunctional reagent widely employed in chemical biology, drug development, and materials science. Its unique structure, featuring a reactive pentafluorophenyl (PFP) ester and a protected thiol in the form of an S-acetyl group, allows for a two-stage reaction sequence. The PFP ester provides a highly efficient means of conjugating the molecule to primary and secondary amines, while the S-acetyl group offers a stable protecting group for the thiol, which can be selectively deprotected under mild conditions. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and visual workflows to support its practical implementation in research and development.

Chemical Structure and Identification

This compound, also known as Pentafluorophenyl S-acetylthioglycolate, is an organic compound with the molecular formula C₁₀H₅F₅O₃S. The structure consists of a thioglycolic acid backbone where the carboxyl group is esterified with pentafluorophenol and the thiol group is protected by an acetyl group.

Synonyms:

-

Pentafluorophenyl (acetylthio)acetate

-

Pentafluorophenyl S-acetylthioglycolate

-

SAMA-OPfp

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₅O₃S | |

| Molecular Weight | 300.20 g/mol | |

| CAS Number | 129815-48-1 | |

| Appearance | White to off-white powder | |

| Melting Point | 45-49 °C | |

| Boiling Point | 305.4 °C at 760 mmHg | |

| Density | 1.561 g/cm³ | |

| Purity | ≥96.0% (HPLC) | |

| Storage Temperature | 2-8°C or ≤ -15°C |

Spectral and Other Identifiers:

| Identifier | Value | Reference |

| SMILES | CC(=O)SCC(=O)Oc1c(F)c(F)c(F)c(F)c1F | |

| InChI | 1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3 | |

| InChI Key | VAVNEUKAWUEHAG-UHFFFAOYSA-N | |

| MDL Number | MFCD00276401 | |

| PubChem CID | 3569623 |

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines due to its dual reactivity.

-

Bioconjugation: The pentafluorophenyl ester group reacts efficiently with primary and secondary amines on biomolecules such as proteins, peptides, and antibodies to form stable amide bonds. This reaction is often more efficient and less prone to hydrolysis than

S-Acetylthioglycolic Acid Pentafluorophenyl Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylthioglycolic acid pentafluorophenyl ester (SAMA-PFP) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and pharmaceutical development.[1] Its utility lies in its capacity to introduce a protected thiol group onto biomolecules, such as proteins, peptides, and antibodies. This introduction is achieved through a two-step mechanism that leverages the distinct reactivity of its two functional ends: a highly reactive pentafluorophenyl (PFP) ester and a temporarily protected S-acetylated thiol.[1][2]

This technical guide provides a comprehensive overview of the mechanism of action of SAMA-PFP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in research and development. The superior stability and reactivity of the PFP ester, as compared to traditional N-hydroxysuccinimide (NHS) esters, offer significant advantages in achieving efficient and reproducible bioconjugates.[3][4]

Core Mechanism of Action

The mechanism of action of this compound unfolds in a sequential, two-stage process:

-

Amine Acylation via the Pentafluorophenyl Ester: The initial step involves the reaction of the PFP ester moiety of SAMA-PFP with primary or secondary amines present on the target biomolecule, most commonly the ε-amino group of lysine residues.[4] This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the pentafluorophenolate anion, which is an excellent leaving group. The result is the formation of a stable amide bond, covalently linking the S-acetylthioglycolic acid moiety to the biomolecule.[2]

-

Thiol Deprotection: Following the acylation of the target biomolecule, the protected thiol group is exposed for subsequent conjugation reactions. The S-acetyl group serves as a stable protecting group that prevents premature oxidation of the thiol to a disulfide.[2] The deprotection is typically achieved by treating the modified biomolecule with a mild nucleophile, such as hydroxylamine, under neutral to slightly basic conditions.[5] Hydroxylamine attacks the carbonyl carbon of the thioester, cleaving the S-acetyl bond and revealing a free, reactive sulfhydryl (-SH) group. This newly exposed thiol can then be utilized for site-specific conjugation with thiol-reactive reagents, such as maleimides or haloacetamides.

The following diagram illustrates this two-stage mechanism:

Quantitative Data

The efficiency of SAMA-PFP is underpinned by the superior reactivity and stability of the PFP ester compared to other commonly used active esters.

Table 1: Comparative Reaction Rates of Active Esters

| Active Ester | Relative Coupling Rate |

| Pentafluorophenyl (PFP) Ester | 111 [6] |

| Pentachlorophenyl (PCP) Ester | 3.4[6] |

| p-Nitrophenyl (Np) Ester | 1[6] |

Table 2: Comparative Stability of Active Esters in Aqueous Solution

While direct comparative half-life data for PFP esters under various pH conditions is not extensively compiled in single reports, multiple sources confirm their enhanced stability towards hydrolysis when compared to NHS esters.[4] This increased stability in aqueous environments is a key advantage, leading to more efficient and reproducible conjugation reactions. For context, the half-life of NHS esters is significantly affected by pH, as indicated below.

| Active Ester | Condition | Half-life (t½) |

| N-hydroxysuccinimide (NHS) Ester | pH 8.0, Carbonate Buffer/10% DMSO | 210 min |

| N-hydroxysuccinimide (NHS) Ester | pH 8.5, Carbonate Buffer/10% DMSO | 180 min |

| N-hydroxysuccinimide (NHS) Ester | pH 9.0, Carbonate Buffer/10% DMSO | 125 min |

Experimental Protocols

The following section provides a detailed methodology for the modification of a protein (e.g., an antibody) with SAMA-PFP, followed by the deprotection of the introduced thiol group.

Protein Thiolation using SAMA-PFP: A Step-by-Step Guide

Materials:

-

This compound (SAMA-PFP)

-

Protein (e.g., Antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Hydroxylamine hydrochloride

-

Reaction buffer (e.g., PBS with 10 mM EDTA), pH 7.2-7.5

-

Desalting column (e.g., PD-10)

-

Ellman's Reagent (DTNB) for thiol quantification

Procedure:

Stage 1: Acylation of the Protein

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2-8.0). The buffer should be free of primary amines (e.g., Tris).

-

SAMA-PFP Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of SAMA-PFP in anhydrous DMF or DMSO.

-

Acylation Reaction: Add a 10- to 50-fold molar excess of the SAMA-PFP stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Removal of Excess Reagent: Remove the unreacted SAMA-PFP and the pentafluorophenol byproduct by buffer exchange using a desalting column equilibrated with the reaction buffer.

Stage 2: Deprotection of the S-acetyl Group

-

Preparation of Deprotection Reagent: Prepare a 0.5 M solution of hydroxylamine hydrochloride in the reaction buffer. Adjust the pH to 7.2-7.5.

-

Deprotection Reaction: Add the hydroxylamine solution to the S-acetylated protein solution to a final concentration of 50 mM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Removal of Deprotection Reagent: Remove excess hydroxylamine and byproducts by buffer exchange using a desalting column equilibrated with a suitable buffer for the subsequent application (e.g., PBS with EDTA to prevent thiol oxidation).

-

Quantification of Introduced Thiols (Optional but Recommended): Determine the number of free thiols introduced per protein molecule using Ellman's Reagent (DTNB) assay.[7]

The following diagram outlines the general experimental workflow:

Conclusion

This compound is a powerful and versatile reagent for the introduction of protected thiol groups onto biomolecules. Its mechanism of action, characterized by a highly efficient amine acylation step followed by a mild and controllable thiol deprotection, makes it an invaluable tool in the development of antibody-drug conjugates, targeted drug delivery systems, and other advanced bioconjugates.[1] The superior performance of the PFP ester in terms of reactivity and stability ensures high yields and reproducible results, empowering researchers to construct well-defined and functional biomolecular conjugates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of S-Acetylthioglycolic acid pentafluorophenyl ester

An In-depth Technical Guide to S-Acetylthioglycolic Acid Pentafluorophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical reagent with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a reactive pentafluorophenyl (PFP) ester and a protected thiol group, makes it a valuable tool for bioconjugation, targeted drug delivery, and the synthesis of complex biologically active molecules.[1] The PFP ester provides enhanced reactivity and stability compared to other active esters, facilitating efficient amide bond formation.[2][3] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of this compound, along with general experimental protocols.

Physical and Chemical Properties

The key are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₅O₃S | [1][4][5] |

| Molecular Weight | 300.20 g/mol | [4] |

| Appearance | White to off-white powder | [1][] |

| Melting Point | 45-49 °C | |

| Boiling Point | 305.4 °C at 760 mmHg | [] |

| Density | 1.561 g/cm³ | [] |

| CAS Number | 129815-48-1 | [1][7] |

| Purity | ≥ 96.0% (HPLC) | |

| Storage Conditions | Store at ≤ -15 °C or 2-8°C | [1] |

Reactivity and Chemical Profile

The reactivity of this compound is primarily dictated by the pentafluorophenyl ester group. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[2][3] This inherent reactivity makes it an excellent reagent for acylating primary and secondary amines to form stable amide bonds under mild conditions.[3]

The S-acetyl group serves as a protecting group for the thiol. This allows for the selective reaction of the PFP ester with nucleophiles. The thiol can be deprotected under mild conditions to reveal a free thiol group, which can then be used for subsequent reactions, such as conjugation to other molecules.[8]

Applications in Research and Drug Development

This compound is a valuable tool in several areas of scientific research and development:

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in creating drugs that target specific biological pathways.[1] The esterification of drugs can improve their solubility, bioavailability, and absorption.[9]

-

Bioconjugation: The compound is used for effective bioconjugation processes.[1] It can be used to link synthetic peptide antigens to carrier proteins for the purpose of raising antibodies.[] This is valuable in developing targeted drug delivery systems and diagnostic agents.[1]

-

Thiolating Reagent: It is used as a reagent for introducing thiol groups into molecules containing primary amines.[8] The protected thiol can be unmasked after the initial conjugation reaction.

-

Material Science: This ester is applied in the formulation of advanced materials, enhancing properties such as durability and chemical resistance in coatings and polymers.[1]

-

Analytical Chemistry: It is used as a reagent in analytical methods to aid in the detection and quantification of thiol-containing compounds.[1]

Experimental Protocols

General Protocol for Synthesis of Pentafluorophenyl Esters:

This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid using a carbodiimide coupling agent.[2][10]

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the DCC or DIC to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the PFP ester.

General Protocol for Amide Bond Formation using a PFP Ester:

This protocol describes a general method for the reaction of a PFP ester with a primary amine to form an amide bond.[2]

Materials:

-

PFP active ester (1.0 eq)

-

Amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

Procedure:

-

Dissolve the PFP active ester in the anhydrous solvent.

-

Add the amine to the solution. If the amine is used as a salt, add the base to liberate the free amine.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer and concentrate to obtain the amide product.

Mandatory Visualizations

Caption: General workflow for bioconjugation using this compound.

Caption: Logical relationships of the structure, reactivity, and applications of the title compound.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its enhanced reactivity and stability make it a superior choice for amide bond formation and bioconjugation. The ability to introduce a protected thiol group further expands its utility in creating complex and functionalized molecules. While specific experimental protocols for this exact compound are not widely published, the general methodologies for handling PFP esters provide a solid foundation for its application in the laboratory. Future research could focus on the development and publication of specific protocols for its synthesis and application in novel drug delivery systems and diagnostic tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H5F5O3S | CID 3569623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. S-アセチルチオグリコール酸 N-ヒドロキシスクシンイミドエステル ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

role of pentafluorophenyl group in reactivity

An In-depth Technical Guide on the Role of the Pentafluorophenyl Group in Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentafluorophenyl (PFP) group is a cornerstone of modern organic and medicinal chemistry, imparting unique and powerful properties to molecules. Its highly electron-deficient aromatic ring, a result of the five strongly electronegative fluorine atoms, dramatically influences reactivity. This feature makes the PFP moiety an exceptional activating group and a superior leaving group.[1][2] Consequently, PFP esters have become indispensable reagents for forming amide bonds in peptide synthesis, bioconjugation, and drug delivery, offering significant advantages in reactivity and stability over traditional active esters like N-hydroxysuccinimide (NHS) esters.[3][4] Furthermore, the PFP group's distinct electronic properties have enabled novel applications in transition metal-catalyzed cross-coupling reactions, establishing PFP esters as versatile, bench-stable electrophiles for C-C bond formation.[5] This guide provides a comprehensive exploration of the PFP group's role in reactivity, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in leveraging its full potential.

Core Principles: The Electronic Nature of the Pentafluorophenyl Group

The reactivity of the PFP group is fundamentally rooted in its electronic structure. Pentafluorophenol is a highly electron-deficient aromatic compound where five hydrogen atoms are replaced by fluorine atoms.[2] This substitution has profound consequences:

-

Strong Inductive Effect: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect). This polarization significantly depletes electron density from the aromatic ring and, by extension, from any attached functional group.[2][4]

-

Enhanced Electrophilicity: When part of an ester, the PFP group renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This is the primary reason for the high reactivity of PFP esters in acylation reactions.[3][6]

-

Stabilization of Anions: The electron-poor nature of the perfluoroaryl ring effectively stabilizes negative charges. This makes the corresponding pentafluorophenolate an excellent, stable leaving group upon collapse of the tetrahedral intermediate during nucleophilic acyl substitution.[1][4]

The PFP Group as an Activating Moiety in Acyl Transfer Reactions

The most prominent application of the PFP group is in the activation of carboxylic acids for acyl transfer, particularly for the formation of amide bonds. PFP esters are highly efficient acylating agents used extensively in peptide synthesis and bioconjugation.[3][7]

Mechanism of Amide Bond Formation

PFP esters react with primary and secondary amines through a nucleophilic acyl substitution mechanism.[3][4] The reaction proceeds via a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing the pentafluorophenolate anion as the leaving group.[4] The reaction is typically conducted at a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is in its deprotonated, reactive state.[4]

Comparative Reactivity and Stability

PFP esters exhibit superior performance compared to other common active esters used in synthesis. Kinetic studies have quantitatively demonstrated their heightened reactivity. Furthermore, they possess greater stability towards spontaneous hydrolysis, a critical advantage in aqueous reaction media used for bioconjugation.[3][4][8]

| Active Ester Type | Abbreviation | Relative Coupling Rate | Key Characteristics |

| Pentafluorophenyl Ester | PFP / OPfp | 111 | High reactivity, high stability to hydrolysis, crystalline solids.[9][10] |

| Pentachlorophenyl Ester | OPCP | 3.4 | Good reactivity, less common now.[9][10] |

| p-Nitrophenyl Ester | ONp | 1 | Lower reactivity, historically used.[9][10] |

| N-Hydroxysuccinimide Ester | NHS | (Varies) | Widely used but more susceptible to hydrolysis than PFP esters.[3][8][11] |

The enhanced stability of PFP esters ensures that more of the active reagent is available to react with the target amine, leading to more efficient and reproducible conjugations.[4]

References

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to S-Acetylthioglycolic Acid Pentafluorophenyl Ester for Thiol Protection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-Acetylthioglycolic acid pentafluorophenyl ester (SAMA-PFP) as a reagent for the protection of thiol groups, a critical step in the synthesis of peptides, proteins, and various bioconjugates. The unique properties of SAMA-PFP, particularly the reactivity of the pentafluorophenyl ester, make it a valuable tool in the fields of medicinal chemistry, drug development, and materials science.[1]

Introduction to Thiol Protection and SAMA-PFP

The thiol group (-SH) of cysteine residues is a highly reactive nucleophile, susceptible to oxidation and other undesirable side reactions during chemical synthesis.[2] To prevent these reactions, the thiol group is often temporarily protected. The S-acetyl group is a commonly used protecting group due to its stability under a range of conditions and its facile removal when desired.[3]

This compound is a reagent designed to introduce the S-acetyl protecting group onto thiol-containing molecules. Its structure features a highly activated pentafluorophenyl (PFP) ester, which enhances its reactivity and allows for efficient and selective modification of thiols.[1] The fluorinated structure of SAMA-PFP also contributes to its stability and selectivity in various reactions.[1]

Properties of this compound

A summary of the key chemical and physical properties of SAMA-PFP is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₅O₃S | [4] |

| Molecular Weight | 300.20 g/mol | [4] |

| CAS Number | 129815-48-1 | [5] |

| Appearance | White to off-white solid | |

| Purity | ≥96.0% (HPLC) | |

| Storage Temperature | 4°C | [5] |

Reaction Mechanism and Experimental Workflow

The protection of a thiol group using SAMA-PFP proceeds via a nucleophilic acyl substitution reaction. The thiol group of the substrate attacks the carbonyl carbon of the PFP ester, leading to the formation of a thioester bond and the release of pentafluorophenol as a byproduct.

A general experimental workflow for the protection of a thiol-containing molecule followed by deprotection is illustrated below.

Experimental Protocols

This protocol provides a general procedure for the S-acetylation of a thiol-containing substrate, such as a peptide or small molecule, using SAMA-PFP.

Materials:

-

Thiol-containing substrate

-

This compound (SAMA-PFP)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Diethyl ether or other precipitation solvent

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the thiol-containing substrate (1 equivalent) in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

-

Add DIPEA (2-3 equivalents) to the solution to ensure the thiol is deprotonated.

-

In a separate vial, dissolve SAMA-PFP (1.5-2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the SAMA-PFP solution dropwise to the stirred solution of the substrate at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, precipitate the crude product by adding the reaction mixture to cold diethyl ether.

-

Centrifuge the mixture to pellet the product and decant the ether.

-

Wash the pellet with cold diethyl ether to remove excess reagents and byproducts.

-

Dry the crude product under vacuum.

-

Purify the S-acetylated product by RP-HPLC.

-

Characterize the purified product by mass spectrometry to confirm the desired modification.

The S-acetyl group can be removed under mild basic conditions to regenerate the free thiol.

Materials:

-

S-acetylated substrate

-

Methanol (MeOH)

-

Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)

-

Hydroxylamine hydrochloride or other deprotection reagent (optional)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the S-acetylated substrate in a mixture of methanol and aqueous buffer (e.g., 1:1 v/v).

-

Adjust the pH of the solution to 7.5-8.0 if necessary.

-

For more rapid deprotection, hydroxylamine hydrochloride (10-50 mM final concentration) can be added.

-

Stir the reaction at room temperature and monitor the deprotection by LC-MS. The reaction is typically complete within 30-60 minutes.

-

Upon completion, the reaction mixture can be directly purified by RP-HPLC.

-

Characterize the purified product by mass spectrometry to confirm the removal of the S-acetyl group.

Comparative Data of Thiol Protecting Groups

The choice of a thiol protecting group is critical and depends on the specific requirements of the synthetic strategy, including orthogonality to other protecting groups used. Table 2 provides a comparison of the S-acetyl group with other common thiol protecting groups.

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Orthogonality |

| Acetyl | Ac | Stable to acidic conditions | Mildly basic conditions (e.g., pH > 7.5), hydroxylamine | Orthogonal to acid-labile groups (e.g., Boc, Trt) |

| Trityl | Trt | Labile to acid | Mild acid (e.g., TFA in DCM), often with a scavenger | Orthogonal to base-labile and some metal-catalyzed cleavable groups |

| Acetamidomethyl | Acm | Stable to acidic and basic conditions | Mercury(II) acetate or iodine | Orthogonal to most other protecting groups |

| tert-Butyl | tBu | Highly stable to acid | Strong acids (e.g., HF) or heavy metal salts | Orthogonal to mild acid- and base-labile groups |

Applications in Research and Drug Development

The ability to selectively protect and deprotect thiol groups is fundamental in various areas of research and development:

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), cysteine residues must be protected to prevent side reactions during peptide chain elongation.[6] SAMA-PFP offers a means to introduce a stable S-acetyl group that can be removed at the appropriate stage. The use of pentafluorophenyl esters in peptide synthesis is known to facilitate rapid and efficient coupling reactions.[6]

-

Bioconjugation: SAMA-PFP is a valuable tool for introducing a protected thiol group onto biomolecules.[1] This "masked" thiol can be carried through various reaction steps and then deprotected to allow for specific conjugation, for example, in the creation of antibody-drug conjugates (ADCs).

-

Drug Delivery: The development of targeted drug delivery systems often involves the modification of carrier molecules with targeting ligands and therapeutic agents.[1] Thiol chemistry is widely used for such conjugations, and SAMA-PFP can play a role in the synthesis of the necessary building blocks.

Conclusion

This compound is a highly reactive and versatile reagent for the protection of thiol groups. The activated PFP ester allows for efficient S-acetylation under mild conditions, while the S-acetyl group itself provides robust protection and can be readily removed when needed. This combination of properties makes SAMA-PFP a valuable tool for researchers and professionals in peptide synthesis, bioconjugation, and drug development, enabling the synthesis of complex molecules with a high degree of control and precision.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H5F5O3S | CID 3569623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S-Acetylthioglycolic Acid Pentafluorophenyl Ester (SATP) Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylthioglycolic acid pentafluorophenyl ester (SATP) is a chemical reagent utilized for the introduction of protected sulfhydryl groups onto proteins, peptides, and other biomolecules.[1] This process, known as thiolation, is a critical step in many bioconjugation strategies aimed at creating targeted drug delivery systems, diagnostic agents, and other advanced therapeutics.[1][2] SATP features a pentafluorophenyl (PFP) ester, which is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues on a protein.[3][4][5] The key advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) esters is its enhanced stability in aqueous solutions and greater reactivity, leading to more efficient and reproducible conjugations.[3][4]

The sulfhydryl group introduced by SATP is initially protected by an acetyl group. This protection prevents premature oxidation or unwanted side reactions.[6][7] The protected molecule can be stored, and the reactive free thiol can be exposed when needed through a deacetylation reaction, typically using hydroxylamine.[6][8] This two-step process provides precise control over the conjugation reaction, making SATP a valuable tool in drug development and proteomic research.[9]

Principle of the Method

The bioconjugation protocol using SATP is a two-stage process:

-

Acylation of the Protein: The PFP ester of SATP reacts with primary amino groups on the target protein (e.g., lysine residues) to form a stable amide bond. This reaction attaches the S-acetylated thiol to the protein.[3][8]

-

Deprotection (Deacetylation): The acetyl group is removed from the introduced thiol using hydroxylamine, generating a free, reactive sulfhydryl group.[8] This sulfhydryl group is then available for subsequent conjugation to other molecules of interest, such as drugs, linkers, or labels.[10]

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative parameters for the successful use of SATP and related compounds for protein thiolation.

Table 1: Recommended Conditions for Protein Acylation

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL (approx. 60 µM) | Higher concentrations can favor the acylation reaction over hydrolysis of the ester.[8] |

| Reaction Buffer | Phosphate Buffered Saline (PBS) or HEPES | Avoid buffers containing primary amines like Tris or glycine as they compete in the reaction.[8] |

| pH Range | 7.0 - 8.2 | The reaction is faster at higher pH, but hydrolysis of the PFP ester also increases.[8][11] |

| Molar Excess of SATP | 5- to 20-fold | The optimal ratio should be determined empirically for each specific protein.[3][4] |

| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or 4°C (for longer incubation).[3][11] |

| Reaction Temperature | 4°C to 37°C | Lower temperatures can be used to slow the reaction and minimize side reactions.[8][11] |

Table 2: Recommended Conditions for Deacetylation

| Parameter | Recommended Value | Notes |

| Deprotection Reagent | Hydroxylamine•HCl | A common and effective reagent for removing the acetyl protecting group.[8] |

| Hydroxylamine Conc. | 0.5 - 1.0 M | [8][11] |

| EDTA Concentration | 5 - 50 mM | Included to chelate metal ions that can catalyze the oxidation of free sulfhydryls.[11] |

| pH Range | 7.2 - 7.5 | [8] |

| Reaction Time | 2 hours | At room temperature.[8] |

| Reaction Temperature | Room Temperature | [8] |

Experimental Workflow

The overall experimental workflow for generating a thiolated protein using SATP is depicted below.

Caption: Experimental workflow for protein thiolation using SATP.

Detailed Experimental Protocols

Materials Required:

-

This compound (SATP)

-

Protein of interest

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5

-

Desalting columns

-

Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Protocol 1: Acylation of Protein with SATP

-

Prepare Protein Solution: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 2-10 mg/mL.[8]

-

Prepare SATP Solution: Immediately before use, dissolve the SATP in anhydrous DMSO to create a stock solution (e.g., 10-50 mM).[4] The NHS- and PFP-ester moieties are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for storage.[4][8]

-

Initiate Acylation: While gently mixing, add a 5- to 20-fold molar excess of the SATP solution to the protein solution.[3][4] The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours at 4°C.[3][11]

-

Purification: Remove excess, unreacted SATP and the pentafluorophenol byproduct using a desalting column (e.g., gel filtration) equilibrated with the Reaction Buffer.[11] The resulting protein is S-acetylated.

Protocol 2: Deprotection of S-acetyl Group

-

Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in the Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH.[8]

-

Initiate Deacetylation: Add the Deacetylation Solution to the purified S-acetylated protein solution. A common ratio is 1 part Deacetylation Solution to 10 parts protein solution (e.g., 100 µL to 1 mL).[8]

-

Incubation: Incubate the reaction for 2 hours at room temperature.[8]

-

Final Purification: Purify the now thiolated protein from excess hydroxylamine and other reaction byproducts using a desalting column. It is crucial to equilibrate the column with a buffer containing EDTA (e.g., 10 mM) to minimize disulfide bond formation between the newly generated free thiols.[8][11]

-

Downstream Applications: The purified, sulfhydryl-modified protein should be used promptly in subsequent conjugation reactions to avoid oxidation and disulfide bond formation.[8]

Reaction Mechanism

The chemical pathway for the modification of a primary amine on a protein with SATP and subsequent deprotection is illustrated below.

Caption: Reaction scheme for protein thiolation with SATP.

Note: The above DOT script is a simplified representation. A more detailed chemical structure visualization is recommended for publication purposes.

Conclusion

This compound is a highly efficient reagent for introducing protected sulfhydryl groups onto biomolecules.[1] The enhanced reactivity and stability of the PFP ester provide significant advantages for bioconjugation protocols.[3][4] The ability to introduce a protected thiol, which can be deprotected in a subsequent step, offers researchers precise control over their conjugation strategies. This methodology is a cornerstone for the development of advanced biotherapeutics, including antibody-drug conjugates, and for various applications in proteomics and diagnostics.[9][12][13] Careful adherence to the described protocols, particularly regarding the use of amine-free buffers and the immediate use of the final thiolated product, will ensure successful and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 10. Protein Modification Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Modification using S-Acetylthioglycolic acid pentafluorophenyl ester (SATA-PFP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of S-Acetylthioglycolic acid pentafluorophenyl ester (SATA-PFP) in protein modification. SATA-PFP is a powerful tool for introducing protected sulfhydryl groups onto proteins, peptides, and other amine-containing biomolecules. This enables a wide range of bioconjugation applications, from drug delivery to the development of diagnostic agents.[1]

Introduction

This compound (SATA-PFP) is a thiolating reagent used to introduce a protected sulfhydryl group onto a target molecule, typically by reacting with primary amines such as the side chain of lysine residues or the N-terminus of a protein.[2][3] The pentafluorophenyl (PFP) ester provides enhanced reactivity compared to its N-hydroxysuccinimide (NHS) ester counterpart (SATA), potentially leading to more efficient and faster conjugation reactions.[1]

The key advantage of SATA-PFP lies in the introduction of a sulfhydryl group in a protected (acetylated) form. This allows for the storage of the modified protein and subsequent deprotection to reveal the reactive thiol group when needed for downstream applications.[2][3] This two-step process provides greater control over the conjugation strategy.[2]

Key Features of SATA-PFP:

-

High Reactivity: The PFP ester is a better leaving group than NHS, leading to faster and more efficient reactions with primary amines.[1]

-

Specificity: Reacts specifically with primary amines under mild pH conditions (pH 7-8.2).[4][5]

-

Protected Sulfhydryl Group: The introduced thiol is protected by an acetyl group, preventing premature disulfide bond formation and allowing for purification and storage of the modified protein.[2][3]

-

Controlled Deprotection: The sulfhydryl group can be easily deprotected using hydroxylamine, making it available for subsequent conjugation reactions.[2][6]

Applications

The introduction of a reactive thiol group onto a protein opens up a vast array of possibilities for bioconjugation. Some key applications include:

-

Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

PEGylation: Modifying proteins with polyethylene glycol (PEG) to increase their half-life and reduce immunogenicity.

-

Immobilization: Attaching proteins to solid supports, such as beads or surfaces, for use in affinity chromatography or biosensors.[7]

-

Cross-linking: Creating protein-protein conjugates to study protein interactions or assemble protein complexes.[8]

-

Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking studies.[6]

-

Immunoliposome Formulation: Conjugating antibodies to liposomes for targeted drug delivery.[9]

Experimental Protocols

Protocol 1: Thiolation of a Protein with SATA-PFP

This protocol describes the general procedure for modifying a protein with SATA-PFP to introduce protected sulfhydryl groups.

Materials:

-

Protein to be modified

-

SATA-PFP

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or other amine-free buffer (e.g., HEPES, Borate) at pH 7.2-8.0.[2]

-

Desalting column or dialysis equipment

-

Deprotection Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[2]

Procedure:

-

Protein Preparation:

-

SATA-PFP Stock Solution Preparation:

-

Immediately before use, dissolve SATA-PFP in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL). SATA-PFP is moisture-sensitive, so it should be handled in a dry environment.[2]

-

-

Thiolation Reaction:

-

Add a 5 to 20-fold molar excess of SATA-PFP to the protein solution.[10] The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][5] Due to the higher reactivity of the PFP ester, shorter reaction times may be sufficient compared to SATA (NHS ester).

-

Gently mix the solution during incubation.

-

-

Removal of Excess SATA-PFP:

-

Remove unreacted SATA-PFP and by-products by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[2][4][5]

-

Alternatively, dialysis can be performed against the Reaction Buffer.

-

The protein concentration and degree of modification can be determined at this stage. The modified protein with the protected sulfhydryl can be stored at this point.[2]

-

-

Deprotection of Sulfhydryl Groups:

-

Removal of Deprotection Reagent:

-

Immediately purify the thiolated protein from hydroxylamine and other small molecules using a desalting column or dialysis.[2][4][5]

-

It is recommended to use a buffer containing 5-10 mM EDTA to prevent the oxidation of the newly formed sulfhydryl groups to disulfide bonds.[4][5]

-

The resulting protein with free sulfhydryl groups is now ready for downstream conjugation.

-

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2-10 mg/mL (e.g., 60 µM for IgG)[2] | Higher concentrations can favor the reaction with the protein over hydrolysis of the reagent.[2] |

| Molar Ratio (SATA-PFP:Protein) | 5:1 to 20:1[10] | The optimal ratio depends on the protein and the desired degree of modification. |

| Reaction pH | 7.2 - 8.0[4][5] | Amine-free buffers like PBS, HEPES, or Borate should be used.[2] |

| Reaction Time | 30-60 minutes at RT; 2 hours at 4°C[4][5] | May be shorter for SATA-PFP due to higher reactivity. |

| Hydroxylamine Concentration | 0.05 M[2] | For deprotection of the acetyl group. |

| Deprotection Time | 2 hours at RT[2] |

Protocol 2: Quantification of Introduced Sulfhydryl Groups using Ellman's Reagent

This protocol allows for the determination of the number of free sulfhydryl groups introduced per protein molecule.

Materials:

-

Thiolated protein from Protocol 1

-

Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer (from Protocol 1)

-

A spectrophotometer

Procedure:

-

Prepare a standard curve using a known concentration of a sulfhydryl-containing compound like cysteine or dithiothreitol (DTT).

-

Prepare a solution of Ellman's Reagent in the Reaction Buffer.

-

Add the thiolated protein to the Ellman's Reagent solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of sulfhydryl groups using the standard curve and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹).

-

Determine the moles of sulfhydryl per mole of protein by dividing the sulfhydryl concentration by the protein concentration.

Visualizations

Experimental Workflow

Caption: Workflow for protein thiolation using SATA-PFP.

Reaction Scheme

Caption: Reaction scheme for protein modification with SATA-PFP.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. cephamls.com [cephamls.com]

- 4. proteochem.com [proteochem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of Bioconjugation Chemistry on Biosensor Fabrication for Detection of TAR-DNA binding Protein 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Immunoliposome therapy - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Thiolation of Primary Amines with S-Acetylthioglycolic acid pentafluorophenyl ester (SATA-PFP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of thiol (sulfhydryl) groups into proteins, peptides, and other biomolecules is a critical step for various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled probes. S-Acetylthioglycolic acid pentafluorophenyl ester (SATA-PFP) is a reagent designed for the efficient thiolation of primary amines.

This document provides detailed application notes and protocols for the use of SATA-PFP. The reagent facilitates a two-step process where a protected thiol group is first introduced via the reaction of the PFP ester with a primary amine. The subsequent deprotection of the acetyl group yields a free sulfhydryl group, ready for downstream conjugation.

Pentafluorophenyl (PFP) esters, like the one in SATA-PFP, offer significant advantages over the more common N-hydroxysuccinimide (NHS) esters.[1][2] PFP esters exhibit greater stability in aqueous solutions, showing a lower rate of hydrolysis, which leads to higher reaction efficiencies and better reproducibility.[1][2][3] They are also highly reactive towards primary amines, allowing for efficient conjugation.[1][4]

Core Reaction Mechanism

The thiolation of a primary amine with SATA-PFP proceeds through a two-step mechanism:

-

Amine Acylation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The thiol group remains protected by an acetyl group.

-

Deacetylation: The acetyl protecting group is removed by treatment with hydroxylamine, exposing the free sulfhydryl group.

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Solvent for SATA-PFP | Anhydrous DMSO or DMF | Prepare fresh immediately before use. |

| Reaction Buffer | Phosphate, HEPES, or borate buffers | Must be free of primary amines (e.g., Tris). |

| pH | 7.2 - 8.5 | Optimal for PFP ester reaction with amines.[5] |

| Reaction Temperature | Room temperature or 4°C | 4°C for sensitive biomolecules.[5] |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Can be optimized for specific applications.[5] |

| Molar Ratio | 5- to 20-fold molar excess of SATA-PFP to protein | The optimal ratio should be determined empirically.[6] |

Table 2: Example of Sulfhydryl Incorporation (Degree of Labeling)

The following table illustrates the expected relationship between the molar ratio of the thiolating reagent and the resulting degree of labeling (DOL), which is the average number of sulfhydryl groups incorporated per protein molecule. While this data is based on the related SATA (NHS-ester), a similar trend is expected for SATA-PFP, with potentially higher efficiency.[7]

| Molar Ratio of SATA to Protein | Moles of Sulfhydryl per Mole of Protein (DOL) |

| 5:1 | ~2-3 |

| 10:1 | ~3-5 |

| 20:1 | ~5-8 |

| 40:1 | ~8-12 |

Note: This data is illustrative and the actual DOL will depend on the specific protein and reaction conditions. Optimization is recommended for each application.

Experimental Protocols

Materials and Reagents

-

This compound (SATA-PFP)

-

Protein or other amine-containing molecule to be modified

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5 (PBS).

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.

-

Desalting columns

Protocol 1: Thiolation of a Protein with SATA-PFP

This protocol describes the general procedure for introducing protected sulfhydryl groups onto a protein.

-

Preparation of Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Preparation of SATA-PFP Solution: Immediately before use, dissolve SATA-PFP in anhydrous DMSO or DMF to a concentration of approximately 50 mM.

-

Acylation Reaction: a. Add the desired molar excess of the SATA-PFP solution to the protein solution. For example, for a 10:1 molar ratio, add a calculated volume of the 50 mM SATA-PFP solution. b. Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

Removal of Excess Reagent: a. Remove the unreacted SATA-PFP and the pentafluorophenol byproduct using a desalting column equilibrated with the Reaction Buffer. b. The resulting protein solution now contains S-acetylated thiol groups and can be stored or used directly in the deprotection step.

Protocol 2: Deprotection of Acetylated Sulfhydryl Groups

This protocol describes the removal of the acetyl protecting group to generate a free sulfhydryl.

-

Preparation of Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5.

-

Deacetylation Reaction: a. To the solution of the SATA-PFP modified protein, add the Deacetylation Solution to a final hydroxylamine concentration of 0.5 M. b. Incubate the reaction mixture for 2 hours at room temperature.[7]

-

Purification of Thiolated Protein: a. Immediately after incubation, remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with a buffer containing 1-10 mM EDTA to chelate metal ions and minimize disulfide bond formation. b. The purified protein is now thiolated and ready for subsequent conjugation reactions. It is recommended to use the thiolated protein immediately to prevent oxidation and the formation of disulfide bonds.

Mandatory Visualization

References

Application Notes and Protocols: S-Acetylthioglycolic Acid Pentafluorophenyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of S-Acetylthioglycolic acid pentafluorophenyl ester (SAMA-PFP) in peptide synthesis, specifically for the generation of peptide thioesters compatible with Native Chemical Ligation (NCL).

Introduction

This compound (SAMA-PFP) is a versatile reagent employed in peptide synthesis to introduce a protected thiol functionality at the C-terminus of a peptide. This approach is particularly valuable for the Fmoc-based Solid Phase Peptide Synthesis (SPPS) of peptide segments destined for Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. The S-acetyl group serves as a stable protecting group for the thiol during peptide chain elongation and is selectively cleaved on-resin to generate the reactive C-terminal thioester required for NCL. The pentafluorophenyl ester moiety of SAMA-PFP ensures efficient coupling to the resin-bound peptide.

Key Advantages of the SAMA-PFP Approach

-

Compatibility with Fmoc-SPPS: The S-acetyl protecting group is stable to the basic conditions used for Fmoc deprotection.

-

Orthogonal Deprotection: The S-acetyl group can be selectively removed on-resin without affecting acid-labile side-chain protecting groups.

-

Efficient Thioester Formation: The in situ generation of the thioester on the solid support minimizes handling of potentially unstable intermediates.

-

One-Pot Ligation Potential: The deprotected peptide-thioester can often be directly used in a subsequent one-pot NCL reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and ligation of peptide thioesters derived from S-acetylthioacetyl precursors. Please note that actual yields and purities can vary depending on the peptide sequence, resin, and specific reaction conditions.

| Parameter | Typical Value | Notes |

| Coupling Efficiency of SAMA-PFP | >95% | Monitored by ninhydrin test. Double coupling may be required for sterically hindered C-terminal amino acids. |

| S-Acetyl Deprotection Yield | >90% | The efficiency of the deprotection step is crucial for the overall success of the ligation. Reaction conditions should be optimized for complete conversion. |

| Purity of Crude Peptide Thioester | 60-80% | Dependent on the peptide sequence and success of the SPPS. Purification by RP-HPLC is typically required before ligation. |

| Native Chemical Ligation Yield | 70-95% | Highly dependent on the purity of the peptide fragments, ligation buffer conditions, and the nature of the amino acids at the ligation junction. |

Experimental Protocols

Protocol for Coupling of this compound to Resin-Bound Peptide

This protocol describes the coupling of SAMA-PFP to a deprotected N-terminal amine of a peptide chain assembled on a solid support using standard Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound (SAMA-PFP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection: If the N-terminal Fmoc group is present, deprotect it by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x) to remove residual piperidine.

-

Coupling Reaction:

-

Dissolve SAMA-PFP (3 equivalents) in DMF.

-

Add DIPEA (3 equivalents) to the SAMA-PFP solution.

-

Add the activated SAMA-PFP solution to the washed and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the reaction time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x) and DCM (5 x).

-

Drying: Dry the resin under vacuum for at least 1 hour. The resulting resin is the S-acetylthioacetyl-peptide-resin.

Protocol for On-Resin Deprotection of the S-Acetyl Group

This protocol describes the cleavage of the S-acetyl protecting group from the C-terminal S-acetylthioacetyl-peptide-resin to generate the reactive peptide thioester.

Materials:

-

S-acetylthioacetyl-peptide-resin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the S-acetylthioacetyl-peptide-resin (1 equivalent) in DMF for 30 minutes.

-

Deprotection Solution Preparation: Prepare a 0.5 M solution of hydroxylamine in DMF, neutralized with DIPEA (add DIPEA dropwise until the pH is approximately 7-8).

-

Deprotection Reaction:

-

Drain the DMF from the swollen resin.

-

Add the freshly prepared hydroxylamine solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x) and DCM (5 x).

-

Drying: Dry the resin under vacuum. The resin now contains the peptide C-terminal thioester, ready for cleavage from the resin or for use in on-resin ligation.

Protocol for Native Chemical Ligation

This protocol describes the ligation of the cleaved and purified peptide C-terminal thioester with a second peptide fragment containing an N-terminal cysteine residue.

Materials:

-

Purified peptide C-terminal thioester (lyophilized)

-

Purified peptide with N-terminal cysteine (lyophilized)

-

Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5

-

4-Mercaptophenylacetic acid (MPAA)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Microcentrifuge tubes

-

Shaker or vortexer

Procedure:

-

Peptide Dissolution: Dissolve the peptide C-terminal thioester (1 equivalent) and the N-terminal cysteine peptide (1.2 equivalents) in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Addition of Thiol Additive and Reducing Agent:

-

Add MPAA to the reaction mixture to a final concentration of 20-30 mM.

-

Add TCEP to a final concentration of 5-10 mM to ensure the cysteine thiol remains in its reduced state.

-

-

Ligation Reaction:

-

Gently agitate the reaction mixture at room temperature or 37°C.

-

Monitor the progress of the ligation by RP-HPLC and/or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

-

-

Reaction Quenching (Optional): Once the reaction is complete, the reaction can be quenched by acidifying with trifluoroacetic acid (TFA) to a pH of ~2.

-

Purification: Purify the ligated peptide product by preparative RP-HPLC.

-

Characterization: Characterize the final product by analytical RP-HPLC and mass spectrometry.

Visualizations

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with S-Acetylthioglycolic acid pentafluorophenyl ester (SATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), offer the potential for highly specific delivery of potent cytotoxic agents to cancer cells, thereby improving therapeutic efficacy while minimizing off-target toxicity.[1][] A critical step in the synthesis of many ADCs is the introduction of reactive functional groups onto the targeting moiety, typically a monoclonal antibody (mAb), to enable conjugation with a drug-linker complex. S-Acetylthioglycolic acid pentafluorophenyl ester (SATP) is a highly efficient amine-reactive reagent used to introduce protected sulfhydryl groups onto proteins and other biomolecules.[3]

The pentafluorophenyl (PFP) ester group of SATP reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond.[4] This reaction results in the covalent attachment of a protected thiol group. The key advantage of SATP lies in its enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[4][5] Following the modification of the antibody with SATP, the acetyl protecting group on the sulfur atom can be selectively removed using hydroxylamine, exposing a reactive sulfhydryl (thiol) group. This newly introduced thiol can then be used for site-specific conjugation with a maleimide-functionalized drug-linker, a common strategy in ADC development.[6]

These application notes provide detailed protocols for the modification of a monoclonal antibody with SATP, subsequent deprotection to generate free sulfhydryls, conjugation to a maleimide-activated drug-linker, and characterization of the final ADC.

Materials and Equipment

-

Reagents:

-

This compound (SATP)

-

Monoclonal antibody (e.g., Trastuzumab)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Hydroxylamine hydrochloride

-

EDTA (Ethylenediaminetetraacetic acid)

-

Maleimide-activated drug-linker (e.g., mc-vc-PAB-MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Ammonium Sulfate

-

Isopropyl Alcohol (IPA)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

-

Equipment:

-

Spectrophotometer (UV-Vis)

-

HPLC system with HIC and RP columns

-

Mass Spectrometer (Q-TOF or similar)

-

Desalting columns (e.g., Sephadex G-25)

-

Centrifugal filters (e.g., Amicon Ultra)

-

Incubator

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tubes

-

Experimental Protocols

Protocol 1: Modification of Antibody with SATP

This protocol describes the introduction of protected sulfhydryl groups onto a monoclonal antibody using SATP.

-

Prepare Antibody Solution:

-

Dissolve the antibody in PBS (pH 7.2-7.4) to a final concentration of 5-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the antibody for reaction with SATP. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-